molecular formula C13H14BrFN4O B6712980 N-[[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methyl]-2-fluoro-2-methylpropanamide

N-[[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methyl]-2-fluoro-2-methylpropanamide

Cat. No.: B6712980
M. Wt: 341.18 g/mol
InChI Key: POKBRJZOYDAMRT-UHFFFAOYSA-N
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Description

N-[[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methyl]-2-fluoro-2-methylpropanamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties

Properties

IUPAC Name

N-[[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methyl]-2-fluoro-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrFN4O/c1-13(2,15)12(20)16-7-10-17-11(19-18-10)8-3-5-9(14)6-4-8/h3-6H,7H2,1-2H3,(H,16,20)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKBRJZOYDAMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1=NC(=NN1)C2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methyl]-2-fluoro-2-methylpropanamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable nitrile.

    Fluorination: The fluorine atom is introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of the triazole derivative with a suitable amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methyl]-2-fluoro-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives

    Reduction: Formation of reduced amide or alcohol derivatives

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

N-[[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methyl]-2-fluoro-2-methylpropanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as an antifungal, antibacterial, or anticancer agent due to its triazole core.

    Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methyl]-2-fluoro-2-methylpropanamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit enzymes by binding to their active sites, thereby disrupting their normal function. This compound may also interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Itraconazole: A triazole antifungal with a broader spectrum of activity.

    Voriconazole: A triazole antifungal with enhanced activity against resistant strains.

Uniqueness

N-[[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methyl]-2-fluoro-2-methylpropanamide is unique due to the presence of both bromine and fluorine atoms, which may enhance its biological activity and specificity. The combination of these halogens with the triazole ring provides a distinct chemical profile that can be exploited for various applications.

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